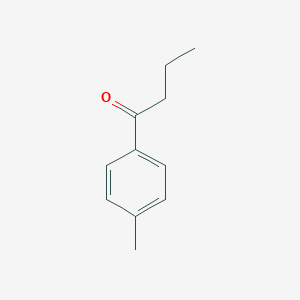

4'-Methylbutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAESDXUTVTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194424 | |

| Record name | 4'-Methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-52-5 | |

| Record name | 1-(4-Methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHYLBUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ANP7X3QJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Methylbutyrophenone CAS number 4160-52-5 properties

An In-depth Technical Guide to 4'-Methylbutyrophenone (CAS 4160-52-5)

Introduction

This compound, registered under CAS number 4160-52-5, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a butyryl group attached to a p-tolyl moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is also known by several synonyms, including 1-(4-methylphenyl)butan-1-one and p-Methylbutyrophenone.[1][3] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4160-52-5 | [1][3] |

| Molecular Formula | C₁₁H₁₄O | [1][3] |

| Molecular Weight | 162.23 g/mol | [1][3][4] |

| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [1] |

| Appearance | Clear colourless to pale yellow liquid or solid | [2][5] |

| Melting Point | 12 °C | [5][6] |

| Boiling Point | 252 °C at 739 Torr; 248.6 °C at 760 mmHg | [5][6] |

| Density | 0.952 g/cm³ | [5][7] |

| Flash Point | 110.1 °C | [5] |

| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) | [7] |

Synthesis: The Friedel-Crafts Acylation Approach

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of toluene with butyryl chloride.[2][8] This electrophilic aromatic substitution (EAS) reaction introduces the butyryl group onto the toluene ring, predominantly at the para position due to the directing effect of the methyl group.[8][9]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization leads to the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which is a potent electrophile.[9]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[9]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final product, this compound.[9]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol

The following is a representative laboratory procedure for the synthesis of this compound.

Materials:

-

Toluene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas).

-

Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent like dichloromethane (DCM). Cool the suspension in an ice bath to 0-5 °C.

-

Reagent Addition: Add butyryl chloride to the dropping funnel. Add the butyryl chloride dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

-

Toluene Addition: After the addition of butyryl chloride is complete, add a solution of toluene in DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains controlled.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This step quenches the reaction and decomposes the aluminum chloride complex.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM.[9]

-

Combine all organic layers.

-

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions are expected as follows:

-

C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.[10]

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[3][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl group on the ring, and the protons of the butyryl chain. The aromatic protons will appear as a set of doublets characteristic of a 1,4-disubstituted benzene ring. The α-methylene protons of the butyryl group will be a triplet, shifted downfield due to the adjacent carbonyl group. The β-methylene protons will be a sextet, and the terminal methyl group will be a triplet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[12] It will also display distinct signals for the aromatic carbons (four signals for the substituted ring) and the three unique carbons of the butyryl chain.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.[11][13]

-

Key Fragments: Common fragmentation patterns for butyrophenones include α-cleavage and McLafferty rearrangement.[14] Expect to see a prominent peak at m/z = 119, resulting from the loss of a propyl radical (C₃H₇•), and a peak at m/z = 105.[1]

Caption: Workflow for Spectroscopic Analysis of this compound.

Reactivity and Applications

This compound is a key intermediate in multi-step organic syntheses. Its chemical reactivity is dominated by the ketone functional group and the activated aromatic ring.

-

Ketone Reactions: The carbonyl group can undergo a variety of reactions, such as reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard reagents to form tertiary alcohols.

-

Aromatic Ring Reactions: The p-tolyl group can undergo further electrophilic aromatic substitution, although the butyryl group is deactivating.

-

α-Carbon Reactions: The methylene group adjacent to the carbonyl (α-position) can be halogenated or participate in condensation reactions (e.g., aldol condensation) under appropriate basic or acidic conditions.

Its primary application lies in serving as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The butyrophenone scaffold is present in various classes of drugs, and modifications to the core structure of this compound allow for the creation of diverse molecular libraries for drug discovery.[2]

Safety and Handling

This compound is classified as harmful if swallowed.[1]

-

GHS Classification: Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Precautionary Statements:

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Store in a tightly closed container in a cool, dry place.[15]

In case of exposure, follow standard first-aid measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound (CAS 4160-52-5) is a significant chemical intermediate with well-defined properties and a straightforward synthetic pathway via Friedel-Crafts acylation. Its value to the research and development community, particularly in the pharmaceutical sector, is substantial. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in scientific endeavors.

References

- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77811, this compound. [Link]

-

PrepChem.com. Synthesis of 4'-tert-Butyl-2-methylbutyrophenone. [Link]

-

NIST. This compound in NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. This compound IR Spectrum. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Methylacetophenone, 95%. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

Fisher Scientific. CAS RN 4160-52-5. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

SpectraBase. 4-Chloro-4'-methylbutyrophenone - Optional[FTIR] - Spectrum. [Link]

-

NIST. This compound Mass Spectrum. [Link]

-

researchmap. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization. [Link]

-

Safrole. 4-Methylpropiophenone Properties, Reactions, and Applications. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

- Google Patents.

-

YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. [Link]

Sources

- 1. This compound | C11H14O | CID 77811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Buy Online CAS Number 4160-52-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4160-52-5 CAS MSDS (4-METHYLBUTYROPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS # 4160-52-5, 1-(4-Methylphenyl)-1-butanone, this compound, NSC 163487 - chemBlink [chemblink.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. researchmap.jp [researchmap.jp]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Methylphenyl)butan-1-one

Introduction

1-(4-Methylphenyl)butan-1-one, also known under synonyms such as 4'-Methylbutyrophenone and p-Methylbutyrophenone, is an aromatic ketone that serves as a significant building block in organic synthesis. Its molecular structure, which features a p-substituted aromatic ring attached to a butyryl group, provides a versatile scaffold for the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Understanding the nuanced physical and chemical properties of this compound is paramount for researchers and drug development professionals to effectively utilize it in synthetic strategies, ensuring process optimization, safety, and desired product outcomes. This guide provides a comprehensive overview of the core characteristics of 1-(4-methylphenyl)butan-1-one, grounded in authoritative data and established scientific principles.

Section 1: Compound Identification and Structure

A clear identification of a chemical entity is the foundation of any technical discussion. This section outlines the key identifiers for 1-(4-methylphenyl)butan-1-one.

| Identifier | Value |

| IUPAC Name | 1-(4-methylphenyl)butan-1-one[1] |

| Synonyms | This compound, 4-Methylbutyrophenone, 1-(p-Tolyl)butan-1-one[1] |

| CAS Number | 4160-52-5[1] |

| Molecular Formula | C₁₁H₁₄O[1][2] |

| Molecular Weight | 162.23 g/mol [1] |

| InChI Key | CIYAESDXUTVTAL-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)C[1] |

The molecular structure of 1-(4-methylphenyl)butan-1-one is fundamental to its reactivity and physical properties. The presence of the carbonyl group, the aromatic ring, and the alkyl chain each contribute to its characteristic behavior.

Caption: Molecular structure of 1-(4-methylphenyl)butan-1-one.

Section 2: Physical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Melting Point | 12 °C | [3] |

| Boiling Point | 253 °C (lit.) | [4] |

| Density | 0.983 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5270 (lit.) | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Solubility | Insoluble in water | [6] |

These properties are consistent with a substituted aromatic ketone of its molecular weight. The relatively low melting point indicates that it is often handled as a liquid at standard laboratory temperatures. Its insolubility in water is expected due to the predominantly nonpolar nature of the molecule.

Section 3: Chemical Properties and Reactivity

Synthesis: Friedel-Crafts Acylation

The most common and industrially relevant method for synthesizing 1-(4-methylphenyl)butan-1-one is the Friedel-Crafts acylation of toluene with butyryl chloride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Reactants: Toluene is chosen as the aromatic substrate due to the activating and ortho, para-directing nature of the methyl group. Butyryl chloride serves as the acylating agent.

-

Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the aromatic substitution. A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[8]

-

Solvent: A non-reactive, nonpolar solvent like 1,2-dichloroethane or even excess toluene can be used.[8][9] The choice of solvent can influence reaction rate and selectivity.

-

Temperature: The reaction is typically performed at low temperatures initially to control the exothermic reaction and then may be warmed to drive it to completion. The temperature can also influence the isomer distribution, although the para product is generally favored due to the steric hindrance of the methyl group.

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)butan-1-one

This protocol is an illustrative example based on the general principles of Friedel-Crafts acylation.[8][10]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as 1,2-dichloroethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add butyryl chloride (1.0 eq.) dropwise to the stirred suspension.

-

Addition of Toluene: Add toluene (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(4-methylphenyl)butan-1-one.

Reactivity

The reactivity of 1-(4-methylphenyl)butan-1-one is governed by three main regions: the carbonyl group, the α-carbons, and the aromatic ring.

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding secondary alcohol, 1-(4-methylphenyl)butan-1-ol, using reducing agents like sodium borohydride.

-

α-Carbons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.

-

Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution. The acyl group is deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The outcome of further substitutions would depend on the reaction conditions and the nature of the electrophile.

Section 4: Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-(4-methylphenyl)butan-1-one.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), the α-methylene protons (a triplet around 2.9 ppm), the β-methylene protons (a sextet around 1.7 ppm), the terminal methyl protons of the butyl chain (a triplet around 1.0 ppm), and the aromatic methyl protons (a singlet around 2.4 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (around 200 ppm), signals for the aromatic carbons (in the 125-145 ppm range), and signals for the aliphatic carbons of the butyl chain and the aromatic methyl group. |

| Infrared (IR) | A strong characteristic absorption band for the C=O stretch of the ketone at approximately 1680-1690 cm⁻¹. C-H stretching bands for the aromatic and aliphatic portions will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely show a prominent peak corresponding to the acylium ion [CH₃C₆H₄CO]⁺ at m/z = 119.[1] |

Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(4-methylphenyl)butan-1-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise 0 ppm reference.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 90° pulse and an appropriate relaxation delay.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts (ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J in Hz) to assign the signals to the specific protons in the molecule.

Section 5: Safety and Handling

As with any chemical, proper safety precautions are essential when handling 1-(4-methylphenyl)butan-1-one.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4, Harmful if swallowed[1] | P264, P270, P301+P317, P330, P501[1] |

| Skin Irritation | May cause skin irritation | P280, P302+P352 |

| Eye Irritation | May cause eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory tract irritation | P261, P271 |

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(4-Methylphenyl)butan-1-one is a well-characterized aromatic ketone with a defined set of physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The reactivity of its carbonyl group, α-protons, and aromatic ring makes it a versatile intermediate for further chemical transformations. A thorough understanding of its properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is critical for its effective and safe application in research and development, particularly in the synthesis of novel pharmaceutical agents and other high-value chemicals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(4-Methylphenyl)-3-buten-1-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-1-(4-methylphenyl)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)-3-buten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 1-(4-methylphenyl)butan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). (E)-1-(4-methylphenyl)-1-butene. Retrieved from [Link]

-

ChemBK. (2024). 4-(4-METHYLPHENYL)-1-BUTANOL. Retrieved from [Link]

-

University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(p-Chlorophenyl)-4-(4'-methylphenyl)butane-1,4-dione. Retrieved from [Link]

-

Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C11H14O | CID 77811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4160-52-5 CAS MSDS (4-METHYLBUTYROPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(4-methylphenyl)butan-1-one [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-(4-FLUORO-PHENYL)-BUTAN-1-ONE | 582-83-2 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 10. pcliv.ac.uk [pcliv.ac.uk]

4'-Methylbutyrophenone molecular structure and weight

An In-depth Technical Guide to 4'-Methylbutyrophenone: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 1-(4-methylphenyl)butan-1-one), a key aromatic ketone utilized in various sectors of chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental molecular characteristics, physicochemical properties, and a detailed protocol for its synthesis via Friedel-Crafts acylation. The content is structured to deliver not only factual data but also expert insights into the rationale behind methodological choices, ensuring a thorough understanding of the compound's chemistry and handling.

Molecular Identity and Physicochemical Properties

This compound is an organic compound classified as an aromatic ketone. Its structure features a butyryl group attached to a toluene ring at the para-position. This substitution pattern is crucial for its reactivity and physical properties.

Molecular Structure and Weight

The core structure consists of a phenyl ring substituted with a methyl group and a butan-1-one chain. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)butan-1-one.[1] Its chemical formula is C₁₁H₁₄O.[1][2][3][4][5][6]

Based on its atomic composition, the molecular weight of this compound is approximately 162.23 g/mol .[1][3][4][5][7] More precise measurements from mass spectrometry sources place the exact mass at 162.2283 u.[2]

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4160-52-5 | [1][2][4][7] |

| Molecular Formula | C₁₁H₁₄O | [1][2][4] |

| Molecular Weight | 162.23 g/mol | [1][3][4] |

| Appearance | Clear, colorless oil or solid | [4] |

| Melting Point | 12 °C | [4][5] |

| Boiling Point | 248.6 - 252 °C at atmospheric pressure | [4][5] |

| Density | ~0.952 g/cm³ | [4][5] |

| Flash Point | ~110.1 °C | [4][5] |

| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C). Soluble in organic solvents like chloroform and DMSO. | [5][7] |

| Refractive Index | ~1.523 | [5] |

Synthesis via Friedel-Crafts Acylation

A prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[9][10]

Principle of the Reaction

The reaction involves treating toluene with an acylating agent, typically butyryl chloride (CH₃CH₂CH₂COCl) or butyric anhydride, in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[9]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from butyryl chloride, forming a highly electrophilic and resonance-stabilized acylium ion ([CH₃CH₂CH₂CO]⁺).

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group on the toluene ring is an activating, ortho-para directing group. The para-product (this compound) is typically favored over the ortho-product due to reduced steric hindrance.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. The catalyst is regenerated in the process, although it forms a complex with the ketone product, necessitating a stoichiometric amount.[10]

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials:

-

Toluene (anhydrous)

-

Butyryl chloride

-

Aluminum chloride (anhydrous powder)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: To a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

-

Addition of Reactants: Dissolve toluene (1.0 equivalent) and butyryl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution to the addition funnel.

-

Acylation: Add the toluene/butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Maintain the reaction temperature at 0°C to control the reaction rate and minimize side products. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic. Any moisture present will react with AlCl₃, reducing its catalytic activity and generating HCl, which can lead to unwanted side reactions.

-

Stoichiometric Catalyst: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, meaning that slightly more than one equivalent of AlCl₃ is required for the reaction to go to completion.[10]

-

Temperature Control (0°C): The Friedel-Crafts acylation is an exothermic reaction. Low temperatures are maintained initially to prevent polysubstitution and rearrangement reactions, ensuring higher selectivity for the desired para-isomer.

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis. Its structural motif is found in various more complex molecules. It is a precursor in the synthesis of certain pharmaceutical compounds and is used in the development of agrochemicals and fragrances. Notably, related structures like 4'-methylpropiophenone are precursors in the synthesis of pharmaceuticals such as tolperisone, a muscle relaxant.[8][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Summary for CID 77811. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-tert-Butyl-2-methylbutyrophenone. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-Chloro-4'-methylbutyrophenone. PubChem Compound Summary for CID 98745. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylbuphedrone. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4,3,3-Trimethylbutyrophenone. PubChem Compound Summary for CID 154431291. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-4'-methylbutyrophenone Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4'-Methoxybutyrophenone. PubChem Compound Summary for CID 77810. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-(4-Methylphenyl)-3-buten-2-one. PubChem Compound Summary for CID 107388. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-Phenylbutyrophenone. PubChem Compound Summary for CID 79413. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Butyrophenone. PubChem Compound Summary for CID 10315. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

Sources

- 1. This compound | C11H14O | CID 77811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - CAS:4160-52-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 4160-52-5 CAS MSDS (4-METHYLBUTYROPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CAS # 4160-52-5, 1-(4-Methylphenyl)-1-butanone, this compound, NSC 163487 - chemBlink [chemblink.com]

- 8. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]

A-Z Guide to 4'-Methylbutyrophenone Synthesis: Pathways, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methylbutyrophenone, a notable aromatic ketone, serves as a versatile intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a butyryl group attached to a toluene ring at the para position, offers a key scaffold for further chemical elaboration.[3] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a strong emphasis on the venerable Friedel-Crafts acylation. Authored from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights into process optimization. Detailed, step-by-step protocols are provided, alongside comparative data and visual diagrams, to create a comprehensive resource for laboratory and developmental applications.

The Friedel-Crafts Acylation: A Primary Synthetic Workhorse

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of toluene.[4][5] This class of electrophilic aromatic substitution (EAS) reactions is exceptionally effective for forming carbon-carbon bonds to an aromatic ring, making it a cornerstone of industrial and laboratory synthesis for aryl ketones.[6]

Underlying Mechanism and Regioselectivity

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the toluene ring.[6][7] The choice of acylating agent and Lewis acid catalyst is critical to the reaction's success.

The key steps are:

-

Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., butyryl chloride) or to an oxygen atom of an anhydride (e.g., butyric anhydride).[5][6] This polarization facilitates the cleavage of the C-Cl or C-O bond, respectively, to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich toluene ring attacks the acylium ion. The methyl group of toluene is an activating, ortho-, para- directing group.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[7]

A critical aspect of this synthesis is its regioselectivity. Due to the steric hindrance posed by the incoming acyl group, the substitution occurs almost exclusively at the less hindered para position, leading to a high yield of the desired this compound isomer.[7]

Visualization of the Friedel-Crafts Pathway

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Experimental Protocols

Two primary variations of the Friedel-Crafts acylation are presented below: one using butyryl chloride and the other using butyric anhydride.

Protocol 1: Acylation using Butyryl Chloride

This is the most conventional approach. Butyryl chloride is highly reactive, leading to efficient reaction under controlled conditions.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or an acid gas trap).

-

Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).[8] Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve butyryl chloride (1.0 equivalent) in a minimal amount of dry DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.[7] The mixture should turn a bright yellow, indicating the formation of the acylium ion complex.[8]

-

Toluene Addition: Add a solution of toluene (1.0 equivalent) in dry DCM to the dropping funnel. Introduce the toluene solution dropwise to the reaction mixture, keeping the temperature below 10 °C.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This exothermic step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4] Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Final Purification: The crude this compound can be purified by vacuum distillation to obtain a clear liquid.

Protocol 2: Acylation using Butyric Anhydride

Butyric anhydride is a less volatile and often more manageable acylating agent than butyryl chloride.[9][10] The reaction may require slightly more forcing conditions or different catalysts but avoids the generation of corrosive HCl gas.[11]

Step-by-Step Methodology:

-

Apparatus and Reagent Setup: To a dry, two-necked round-bottom flask, add toluene (1.0 equivalent), 1,2-dichloroethane (as solvent), and n-butyric anhydride (1.2 equivalents).[12]

-

Catalyst Addition: Cool the mixture to -10 °C. Slowly add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O) (2.9 equivalents) dropwise over 15 minutes, maintaining the internal temperature between -5 °C and 0 °C.[12]

-

Reaction Progression: Stir the reaction mixture at -5 °C for approximately 3 hours.[12]

-

Work-up and Quenching: Quench the reaction by slowly adding water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.[12]

-

Final Purification: After filtering, concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure this compound.[12]

Alternative Synthetic Routes

While Friedel-Crafts acylation is dominant, other pathways exist, often involving multiple steps. These can be advantageous if specific precursors are more readily available or if Friedel-Crafts conditions are incompatible with other functional groups on a more complex substrate.

Grignard Synthesis followed by Oxidation

This two-step approach involves the formation of a secondary alcohol, which is then oxidized to the target ketone.

Step 1: Synthesis of 1-(p-Tolyl)butan-1-ol via Grignard Reaction

A Grignard reagent, such as butylmagnesium bromide, can be reacted with p-tolualdehyde. The Grignard reaction is a powerful tool for C-C bond formation where a carbanion equivalent attacks a carbonyl carbon.[13][14]

Step 2: Oxidation of 1-(p-Tolyl)butan-1-ol

The secondary alcohol produced in the first step can be oxidized to this compound using a variety of standard oxidizing agents, such as Pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of oxidant is crucial to prevent over-oxidation to a carboxylic acid.

Sources

- 1. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. celanese.com [celanese.com]

- 10. Butyric anhydride - Wikipedia [en.wikipedia.org]

- 11. Butyration of lignosulfonate with butyric anhydride in the presence of choline chloride :: BioResources [bioresources.cnr.ncsu.edu]

- 12. 3,4-(METHYLENEDIOXY)BUTYROPHENONE synthesis - chemicalbook [chemicalbook.com]

- 13. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. aroonchande.com [aroonchande.com]

Introduction to Ketones: The Carbonyl Core

An In-Depth Technical Guide to Ketones of the Formula C11H14O: Nomenclature, Properties, and Applications

This guide provides a comprehensive technical overview of ketones with the molecular formula C11H14O. Tailored for researchers, scientists, and professionals in drug development, it delves into the core chemical principles, nomenclature, synthesis, and diverse applications of these compounds. The focus is on providing not just data, but also the mechanistic and strategic reasoning behind experimental choices, ensuring a thorough understanding for both academic and industrial contexts.

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms.[1][2] This structure distinguishes them from aldehydes, where the carbonyl carbon is bonded to at least one hydrogen atom.[3] The polarity of the C=O bond, with its electrophilic carbon and nucleophilic oxygen, is the cornerstone of ketone reactivity, making them vital intermediates in organic synthesis and prevalent moieties in biologically active molecules.[1] The C11H14O formula, with its five degrees of unsaturation, typically points to an aromatic ring (four degrees) and a carbonyl group (one degree), leading to a family of phenyl-substituted ketones with significant industrial and research relevance.

Isomerism in C11H14O Phenyl Ketones

The molecular formula C11H14O gives rise to several structural isomers, primarily differing in the position of the phenyl group and the carbonyl function along the five-carbon aliphatic chain. These structural variations, while subtle, can lead to significant differences in physical properties, reactivity, and biological activity. The most prominent and well-studied isomers are presented below.

Valerophenone: A Archetypal Aromatic Ketone

Valerophenone stands out as the most commercially and academically significant isomer of C11H14O. Its versatile chemical nature makes it a cornerstone in various scientific fields.

IUPAC Nomenclature and Synonyms

-

Common Synonyms : Valerophenone, Butyl phenyl ketone, Pentanophenone, 1-Benzoylbutane[4][5][6][7][8][9]

Physicochemical Properties

Valerophenone is a colorless to pale yellow liquid with a characteristic sweet, floral, or balsamic aroma.[10][11] It is soluble in common organic solvents but insoluble in water.[5][11][12]

| Property | Value | Source(s) |

| Molecular Weight | 162.23 g/mol | [4][12] |

| Melting Point | -9 °C | [7][11][12] |

| Boiling Point | 244-245 °C (at 760 mmHg) | [11][12] |

| Density | 0.975 - 1.00 g/cm³ at 20-25 °C | [11][12] |

| Flash Point | 102 - 108 °C (217 - 226 °F) | [7][11][12] |

| Refractive Index | ~1.514 at 20 °C | [11][12] |

Synthesis: The Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing Valerophenone is the Friedel-Crafts acylation of benzene with valeryl chloride.[5][6][13]

Mechanism Rationale: This electrophilic aromatic substitution reaction relies on a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from valeryl chloride. The acylium ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation (the sigma complex). A subsequent deprotonation by [AlCl₄]⁻ restores the aromaticity of the ring and yields the final product, Valerophenone. The choice of AlCl₃ is critical; its strong Lewis acidity efficiently polarizes the C-Cl bond of the acyl chloride to facilitate the formation of the reactive acylium ion.

Caption: Friedel-Crafts acylation workflow for Valerophenone synthesis.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition: Add benzene (1.5 eq) to the flask. Slowly add valeryl chloride (1.0 eq) dropwise from the dropping funnel while stirring and maintaining the temperature at 0-5 °C using an ice bath. The controlled addition is crucial to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Valerophenone.

Key Applications

Valerophenone's utility spans multiple domains, from fundamental research to industrial production.

-

Pharmaceutical Synthesis: It serves as a key intermediate and building block for various active pharmaceutical ingredients (APIs).[10][12][13] Its structure is a precursor for synthesizing drugs such as sedatives, anticonvulsants, and potential antibacterial or anti-inflammatory agents.[10][13]

-

Photochemistry: As a prochiral ketone, Valerophenone is a classic tool for studying photochemical processes.[11] It readily undergoes the Norrish Type II reaction, a well-defined photochemical process, making it an excellent UV actinometer for quantifying light intensity in experiments.[11]

-

Fragrance and Flavor Industry: Valerophenone is valued for its sweet, floral, and balsamic aroma. It is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in the food and beverage industry.[10][14]

-

Polymer Chemistry: It acts as a photoinitiator in UV-curable coatings, inks, and resins.[14] Under UV light, it generates free radicals that initiate polymerization, enabling rapid curing of materials.[12][14]

Other Isomers of C11H14O Ketone

While Valerophenone is the most prominent, other isomers possess unique characteristics and are subjects of scientific interest.

| Isomer Name (IUPAC) | Common Synonyms | CAS Number | Key Structural Feature |

| 1-phenylpentan-2-one | Benzyl propyl ketone[15][16][17] | 6683-92-7[15][16][18] | Carbonyl group at the C2 position, adjacent to the benzylic carbon. |

| 3-phenylpentan-2-one | N/A | 1528-39-8[19] | Phenyl group is on the alpha-carbon to the carbonyl group. |

| 4-phenylpentan-2-one | N/A | 17913-10-9[20][21] | Phenyl group is on the beta-carbon to the carbonyl group. |

| 5-phenylpentan-2-one | N/A | 2235-83-8[22] | Phenyl group is at the terminus of the chain, separated from the C2 carbonyl. |

| 3-methyl-1-phenylbutan-1-one | Isovalerophenone, Isobutyl phenyl ketone[23] | 582-62-7[23] | Branched alkyl chain (isobutyl group) attached to the carbonyl. |

1-Phenyl-2-pentanone

Also known as Benzyl propyl ketone, this isomer is noted for its potential application as an insect repellent.[18] It is used as an organic solvent and in the synthesis of other benzene derivatives.[24] Its synthesis often involves the reaction of benzylmagnesium chloride with butyronitrile.

Caption: General workflow for the GC-MS analysis of C11H14O isomers.

Conclusion

The ketones of formula C11H14O, particularly Valerophenone, represent a versatile class of aromatic compounds with significant applications across pharmaceuticals, materials science, and consumer products. Their synthesis is well-established through classic organic reactions like the Friedel-Crafts acylation, and their reactivity, especially in photochemical contexts, makes them valuable tools for fundamental research. Understanding the nuances between the different isomers is critical for drug development professionals and researchers aiming to leverage their specific properties for targeted applications.

References

-

PubChem. (n.d.). Valerophenone. National Center for Biotechnology Information. Retrieved from [Link][4]

-

PubChem. (n.d.). 1-Phenyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link][15]

-

FooDB. (2010). Showing Compound Benzyl ethyl ketone (FDB004444). Retrieved from [Link][25]

-

PubChem. (n.d.). 5-Phenyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link][22]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What is Valerophenone Used For?. Retrieved from [Link][13]

-

Starsky. (n.d.). China What's Valerophenone used for? Manufacturer and Supplier. Retrieved from [Link][10]

-

Consolidated Chemical. (n.d.). Valerophenone – Premium-Grade Ketone. Retrieved from [Link][12]

-

PubChem. (n.d.). 3-Phenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link][19]

-

HiMedia Laboratories. (n.d.). Valerophenone. Retrieved from [Link][6]

-

NIST. (n.d.). 2-Pentanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link][16][17]

-

NIST. (n.d.). 1-Pentanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link][8][9]

-

LookChem. (n.d.). 4-Phenylpentan-2-one. Retrieved from [Link][20]

-

PubChem. (n.d.). 4-Phenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link][21]

-

PubChem. (n.d.). Isovalerophenone. National Center for Biotechnology Information. Retrieved from [Link][23]

-

EBSCO. (n.d.). Ketones. Research Starters. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2022). 13.14: Aldehydes and Ketones. Retrieved from [Link][3]

Sources

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. Ketones | Research Starters | EBSCO Research [ebsco.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Valerophenone | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Valerophenone - Wikipedia [en.wikipedia.org]

- 6. Valerophenone [himedialabs.com]

- 7. 1009-14-9 Valerophenone Valerophenone - CAS Database [chemnet.com]

- 8. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 9. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

- 10. China What’s Valerophenone used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 11. Valerophenone CAS#: 1009-14-9 [m.chemicalbook.com]

- 12. consolidated-chemical.com [consolidated-chemical.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 1-Phenyl-2-pentanone | C11H14O | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Pentanone, 1-phenyl- [webbook.nist.gov]

- 17. 2-Pentanone, 1-phenyl- [webbook.nist.gov]

- 18. guidechem.com [guidechem.com]

- 19. 3-Phenylpentan-2-one | C11H14O | CID 238509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. lookchem.com [lookchem.com]

- 21. 4-Phenylpentan-2-one | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 5-Phenyl-2-pentanone | C11H14O | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. biosynth.com [biosynth.com]

- 25. Showing Compound Benzyl ethyl ketone (FDB004444) - FooDB [foodb.ca]

Deconstructing 4'-Methylbutyrophenone: A Spectroscopic Guide for the Modern Laboratory

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation and safety. 4'-Methylbutyrophenone, a ketone with significant applications as a synthetic intermediate, presents a compelling case study for the power of modern spectroscopic techniques. This in-depth technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data to offer field-proven insights into the causality behind experimental observations. By integrating foundational principles with practical analysis, this guide serves as an authoritative reference for the spectroscopic characterization of aromatic ketones.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₄O) is an aromatic ketone characterized by a butyryl group attached to a p-tolyl moiety.[1][2] Its chemical structure dictates a unique spectroscopic fingerprint, which, when expertly interpreted, reveals the precise arrangement of its constituent atoms. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the rational design of novel chemical entities. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a logical framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can assemble a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on established principles of NMR theory and comparative analysis with structurally analogous compounds, such as 4'-methylacetophenone.[3][4] The predicted spectrum offers a robust framework for the identification and interpretation of the proton signals.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).

-

Instrumentation: Record the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Apply a series of radiofrequency pulses and record the resulting free induction decay (FID) signal.

-

Data Processing: Convert the FID to a frequency-domain spectrum via a Fourier transform. Phase and baseline-correct the spectrum, and reference it to the TMS signal.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.85 | Doublet (d) | 2H | ~8.2 |

| H-3', H-5' (Aromatic) | ~7.25 | Doublet (d) | 2H | ~8.2 |

| -CH₃ (Tolyl) | ~2.41 | Singlet (s) | 3H | - |

| -C(O)CH₂- | ~2.90 | Triplet (t) | 2H | ~7.3 |

| -CH₂-CH₂-CH₃ | ~1.75 | Sextet | 2H | ~7.4 |

| -CH₂-CH₃ | ~0.95 | Triplet (t) | 3H | ~7.4 |

Interpretation:

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region of the spectrum is expected to show two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield (~7.85 ppm) compared to the protons meta to the carbonyl group (H-3', H-5', ~7.25 ppm). The coupling constant of approximately 8.2 Hz is typical for ortho-coupling in aromatic systems.

-

Tolyl Methyl Protons (-CH₃): A singlet at approximately 2.41 ppm with an integration of 3H is predicted for the methyl group attached to the aromatic ring. Its singlet nature arises from the absence of adjacent protons.

-

Methylene Protons Alpha to Carbonyl (-C(O)CH₂-): These protons are adjacent to the deshielding carbonyl group and are expected to resonate as a triplet at around 2.90 ppm. The triplet multiplicity is due to coupling with the adjacent methylene group.

-

Methylene Protons Beta to Carbonyl (-CH₂-CH₂-CH₃): This signal, predicted around 1.75 ppm, will appear as a sextet due to coupling with the two adjacent methylene protons and the terminal methyl protons.

-

Terminal Methyl Protons (-CH₂-CH₃): The most upfield signal, a triplet at approximately 0.95 ppm, corresponds to the terminal methyl group of the butyryl chain. The triplet splitting is caused by the adjacent methylene group.

Caption: Key vibrational modes in the IR spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Mass Spectral Data for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 162 | [C₁₁H₁₄O]⁺˙ (Molecular Ion) | - |

| 119 | [CH₃C₆H₄CO]⁺ | α-cleavage |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement from [CH₃C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |

| 43 | [CH₃CH₂CH₂]⁺ | α-cleavage |

(Data sourced from NIST WebBook) [2] Interpretation:

-

Molecular Ion Peak (M⁺˙): The peak at m/z 162 corresponds to the molecular weight of this compound, confirming its elemental formula of C₁₁H₁₄O. [2]* α-Cleavage: The most abundant fragment ion is typically observed at m/z 119, resulting from the cleavage of the bond between the carbonyl group and the propyl chain (α-cleavage). This generates the stable p-toluoyl cation. The corresponding propyl radical is not observed. Another α-cleavage can lead to the formation of a propyl cation at m/z 43.

-

Aromatic Fragmentation: The peak at m/z 91 is characteristic of a tolyl group, which often rearranges to the highly stable tropylium ion. Further fragmentation of the aromatic ring can lead to the phenyl cation at m/z 77.

Caption: Primary fragmentation pathways in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the molecular puzzle. The NMR spectra meticulously map the carbon and proton framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This synergistic approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently identify and characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NIST. This compound. in NIST Chemistry WebBook, SRD 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 1-p-Tolyl-but-3-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

-

NIST. This compound IR Spectrum. in NIST Chemistry WebBook, SRD 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

PubChemLite. 1-(p-tolyl)butan-1-one (C11H14O). [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. This compound. in NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

American Elements. 1-(p-Tolyl)butan-1-one. [Link]

-

ResearchGate. Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). [Link]

-

ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate (red curve... [Link]

-

PubChem. 1,1-Di(p-tolyl)ethylene. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4'-Methylbutyrophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4'-Methylbutyrophenone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. By integrating theoretical knowledge with actionable experimental protocols, this guide aims to empower scientists to make informed decisions on solvent selection, thereby optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of a compound is a fundamental physicochemical property that dictates its utility and application across numerous scientific disciplines. For a compound such as this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification.

This guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents. We will begin by examining the molecule's intrinsic properties and then apply the foundational principle of "like dissolves like" to predict and rationalize its solubility behavior. Furthermore, we will present both qualitative and quantitative experimental protocols for the precise determination of solubility, ensuring that researchers can validate theoretical predictions with robust empirical data.

Physicochemical Properties of this compound